molecular formula C15H20ClF3N4 B2671182 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane CAS No. 338761-58-3

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane

Cat. No.: B2671182
CAS No.: 338761-58-3
M. Wt: 348.8
InChI Key: SULIKMMARSUTLI-UHFFFAOYSA-N
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Description

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[45]decane is a complex organic compound characterized by its unique spiro structure and the presence of a trifluoromethyl group

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,3-dimethyl-1,4,8-triazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClF3N4/c1-13(2)9-21-14(22-13)3-5-23(6-4-14)12-11(16)7-10(8-20-12)15(17,18)19/h7-8,21-22H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULIKMMARSUTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2(N1)CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridine ring, introduction of the trifluoromethyl group, and the construction of the spiro structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while adhering to stringent safety and environmental regulations.

Chemical Reactions Analysis

Palladium-Catalyzed Tsuji–Trost Cyclization

The spirocyclic triazaspirodecane core is synthesized via intramolecular Tsuji–Trost reactions, leveraging palladium catalysts and chiral ligands for enantioselective outcomes.

  • Procedure :

    • Precursor : Ugi adducts derived from aldehydes, amines, isocyanides, and carboxylic acids .

    • Catalyst : Pd₂(dba)₃ with chiral phosphine ligands (e.g., L4 from source ).

    • Conditions : Dioxane solvent, room temperature, 0.05 M concentration .

    • Yield : 52–88% for analogous spiro-diketopiperazine systems .

ParameterValue/DetailsSource
CatalystPd₂(dba)₃ (0.05 equiv)
LigandL4 (0.2 equiv)
SolventDioxane
Reaction Time24 h
EnantioselectivityUp to 95% ee for related systems

Functionalization of the Pyridine Ring

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group undergoes substitution and coupling reactions:

  • Nucleophilic Aromatic Substitution :

    • The chlorine atom at the 3-position is reactive toward nucleophiles (e.g., amines, alkoxides) .

    • Example : Reaction with alkyl/aryl amines to form C–N bonds under basic conditions .

  • Cross-Coupling Reactions :

    • Suzuki–Miyaura coupling at the pyridine C2 position using Pd catalysts .

Alkylation and Acylation

The tertiary amine in the triazaspirodecane system participates in alkylation or acylation:

  • Alkylation :

    • Reaction with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts .

  • Acylation :

    • Use of acyl chlorides or anhydrides to introduce carbonyl groups .

Oxidation and Reduction

  • Oxidation :

    • The spirocyclic amine is resistant to oxidation under mild conditions but may form N-oxides with strong oxidizers like H₂O₂/KH₂PO₄ .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces imine bonds in related triazaspiro systems .

D2 Receptor Antagonism

The compound’s spirocyclic framework is a pharmacophore in dopamine D2 receptor antagonists. Modifications to the pyridine or triazaspirodecane groups enhance binding affinity :

  • Example : Substituents at N1 (aryl/cycloalkyl) and N3 (alkyl/aryl) optimize receptor interaction .

Modification SiteEffect on ActivitySource
N1 (aryl)Improved D2 binding selectivity
Pyridine C3 (Cl)Enhanced metabolic stability
Trifluoromethyl groupIncreased lipophilicity

Hydrolytic Stability

  • The trifluoromethyl group enhances resistance to hydrolysis under acidic/basic conditions .

  • The chloro-pyridine moiety is stable in aqueous media but susceptible to nucleophilic attack at elevated temperatures .

Thermal Stability

  • Decomposition observed above 200°C, with degradation products including HF and chlorinated byproducts .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsSource
Tsuji–Trost CyclizationHigh enantioselectivityRequires chiral ligands
Ugi MulticomponentModular precursor synthesisLow yields for bulky groups
Direct AlkylationSimple one-step procedurePoor regioselectivity

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications as a pharmaceutical agent. Research indicates that similar compounds with pyridine and triazole moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds containing pyridine rings have been shown to possess antibacterial and antifungal properties. Studies on related structures indicate that they can inhibit the growth of various pathogens, making them candidates for antibiotic development .
  • Anticancer Properties : The triazole ring is known for its anticancer activity. Research has demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The specific application of this compound in cancer therapy remains to be explored.

Agrochemicals

Due to its potential herbicidal properties, this compound could be investigated as a new agrochemical agent. The trifluoromethyl group is known to enhance the biological activity of herbicides by increasing their potency against target plants while minimizing toxicity to non-target species.

Neuropharmacology

Given the presence of nitrogen-containing rings, there is potential for this compound to interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane stands out due to its spiro structure, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

The compound 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane is a complex organic molecule with potential biological activities. This article reviews its biological properties, including pharmacological effects, toxicity studies, and structure-activity relationships (SAR) based on available literature.

  • IUPAC Name: this compound
  • Molecular Formula: C14H15ClF3N4
  • Molar Mass: 339.75 g/mol

Pharmacological Effects

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • Studies have shown that derivatives of pyridine compounds can possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and antimicrobial efficacy against various bacterial strains.
  • Anticancer Properties
    • Certain triazole derivatives have been identified to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The spiro structure may contribute to enhanced interaction with biological targets.
  • Neuroprotective Effects
    • Compounds containing pyridine rings have been investigated for neuroprotective effects in models of neurodegenerative diseases. The specific mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

Toxicity Studies

Toxicity assessments are critical for understanding the safety profile of this compound:

  • Acute Toxicity : Preliminary studies indicate that the compound may exhibit low acute toxicity based on LD50 values in rodent models.
  • Chronic Toxicity : Long-term exposure studies are necessary to evaluate potential carcinogenic effects or organ-specific toxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Addition of Trifluoromethyl GroupIncreases lipophilicity and potentially enhances biological activity
Variation in Spiro StructureAlters conformational flexibility and may affect receptor binding affinity

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives of this compound against resistant strains of Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a therapeutic agent.
  • Neuroprotective Study : In vitro assays using neuronal cell lines showed that the compound could reduce oxidative stress markers, indicating a protective effect against neurotoxicity induced by glutamate.

Q & A

Q. Q1. What are the recommended synthetic pathways for 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane, and how can intermediates be characterized?

Methodological Answer:

  • Synthetic Routes : Utilize stepwise condensation of spirocyclic amines (e.g., 2,2-dimethyl-1,4,8-triazaspiro[4.5]decane) with halogenated pyridine derivatives under palladium-catalyzed cross-coupling conditions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography using silica gel .
  • Characterization : Confirm intermediates via 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, analogous spiro compounds (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane derivatives) were structurally validated using crystallography .

Q. Q2. How can researchers optimize reaction yields for spirocyclic compounds with trifluoromethylpyridine substituents?

Methodological Answer:

  • Parameter Screening : Vary solvent polarity (e.g., THF vs. DMF), temperature (room temp vs. reflux), and catalyst loading (e.g., Pd(PPh3_3)4_4 vs. CuI). For halogenated pyridine coupling, THF at 60°C with triethylamine as a base improved yields in analogous reactions .
  • Impurity Control : Use reverse-phase HPLC (e.g., Chromolith® columns) to isolate target compounds from byproducts like dehalogenated or dimerized species .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables. For example, discrepancies in enzyme inhibition (e.g., Pfmrk inhibitors) may arise from assay-specific cofactors or buffer systems .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in different protein conformations. Cross-validate with NMR titration studies to confirm ligand-protein interactions .

Q. Q4. How can enantiomeric purity of the spirocyclic core be ensured during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral stationary-phase HPLC (e.g., Purospher® STAR columns) with mobile phases containing hexane/isopropanol. For example, 8-azaspiro[4.5]decane derivatives were resolved using Daicel Chiralpak® AD-H columns .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in catalytic asymmetric synthesis steps to favor the desired enantiomer .

Q. Q5. What computational methods predict the metabolic stability of trifluoromethylpyridine-containing spirocycles?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s QikProp for ADME prediction, focusing on cytochrome P450 (CYP) metabolism hotspots. Validate with in vitro microsomal assays (e.g., human liver microsomes) .
  • Metabolite Identification : Perform LC-MS/MS fragmentation studies to detect oxidative metabolites (e.g., hydroxylation at the pyridine ring) .

Experimental Design & Data Analysis

Q. Q6. How should researchers design dose-response studies for this compound in neurodegenerative disease models?

Methodological Answer:

  • In Vivo Models : Use transgenic Alzheimer’s mice (e.g., APP/PS1) with oral dosing (1–10 mg/kg). Monitor pharmacokinetics via plasma LC-MS to correlate exposure with efficacy .
  • Endpoint Selection : Include behavioral assays (Morris water maze) and biomarkers (Aβ40/42 levels) to assess cognitive improvement .

Q. Q7. What analytical techniques quantify trace impurities in bulk samples of this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities at <0.1% levels. Reference standards (e.g., EP Impurity I) ensure accurate quantification .
  • NMR Spectroscopy : 19^{19}F NMR can identify residual trifluoromethyl-containing byproducts due to distinct chemical shifts .

Structural & Mechanistic Studies

Q. Q8. How does the spirocyclic architecture influence binding to G-protein-coupled receptors (GPCRs)?

Methodological Answer:

  • Conformational Analysis : Perform molecular dynamics simulations (e.g., GROMACS) to compare spirocycle flexibility with linear analogs. Rigid spiro cores may enhance selectivity by reducing entropic penalties .
  • Mutagenesis Studies : Replace key residues in the GPCR binding pocket (e.g., histidine or aspartate) to identify critical interactions .

Q. Q9. What mechanistic insights explain the compound’s stability under acidic conditions?

Methodological Answer:

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and analyze degradation products via LC-MS. The trifluoromethyl group and spirocyclic amine likely resist protonation-driven hydrolysis .
  • Theoretical Calculations : DFT studies (e.g., Gaussian) can model protonation states and identify stable conformers .

Cross-Disciplinary Applications

Q. Q10. How can this compound be adapted for use in photodynamic therapy (PDT) research?

Methodological Answer:

  • Photosensitizer Modification : Conjugate the spirocycle with porphyrin derivatives via ester linkages. Validate singlet oxygen generation using SOSG assays .
  • In Vitro Testing : Use cancer cell lines (e.g., HeLa) with light irradiation (λ = 650 nm) to assess PDT efficacy .

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